molecular formula C15H16N2O3 B4763651 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione

1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione

Cat. No. B4763651
M. Wt: 272.30 g/mol
InChI Key: LCKNCPCFRBNOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione, also known as CPI-613, is a novel anticancer drug that has been developed for the treatment of various types of cancer. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is an important metabolic pathway in cancer cells.

Mechanism of Action

1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are involved in energy production in cancer cells. By inhibiting these enzymes, this compound disrupts the mitochondrial function and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells, including the inhibition of mitochondrial respiration, the induction of oxidative stress, the activation of caspase-dependent apoptosis, and the inhibition of cancer cell proliferation and migration. This compound has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione has several advantages for lab experiments, including its high potency and selectivity for cancer cells, its ability to overcome drug resistance, and its synergistic effect with other anticancer agents. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione research, including the development of new formulations that improve its solubility and bioavailability, the identification of biomarkers that predict its efficacy and toxicity, the exploration of its potential in combination with immunotherapy, and the investigation of its role in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising anticancer drug that targets the mitochondrial TCA cycle and induces apoptosis in cancer cells. The drug has been extensively studied in preclinical and clinical trials and has shown to be effective in various types of cancer. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, which could lead to the development of new treatments for cancer and other diseases.

Scientific Research Applications

1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. The drug has been shown to have a synergistic effect with other anticancer agents, such as gemcitabine, cytarabine, and carboplatin. This compound has also been shown to be effective in cancer cells that are resistant to conventional chemotherapy.

properties

IUPAC Name

1-(2-oxo-2-piperidin-1-ylethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-13(16-8-4-1-5-9-16)10-17-12-7-3-2-6-11(12)14(19)15(17)20/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKNCPCFRBNOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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